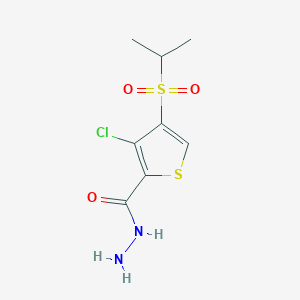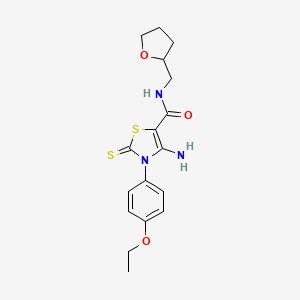![molecular formula C24H20N4O3 B1224930 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical structure of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione allows for its involvement in various synthesis reactions. It can react with aromatic aldehydes, heterocyclic aldehydes, and diketones to form derivatives of 5-arylmethylidene(hetarylmethylidene), highlighting its versatility in creating diverse chemical compounds (Yurtaeva & Tyrkov, 2016).
The molecule can be synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, indicating a pathway for its production (Beck & Gajewski, 1976).
The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate leads to various products, demonstrating its reactivity and potential for generating diverse molecules (Yamanaka, Niitsuma, & Sakamoto, 1979).
Biological and Medicinal Applications
A study on the synthesis of coumarin pyrazole pyrimidine derivatives and their antimicrobial activity revealed that certain compounds, including derivatives of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibited moderate to good activity against various microorganisms (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines, which include derivatives of the compound , show its potential use in synthesizing compounds with varying biological activities (Hurst et al., 1988).
Advanced Materials and Physical Chemistry Applications
The compound's derivatives have been utilized in the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are evaluated for their antibacterial and antifungal activities, indicating its relevance in the development of new materials with potential biological applications (Srinivas, Nagaraj, & Reddy, 2008).
Crystal structure analysis of derivatives such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione helps in understanding the molecular geometry and potential interactions in crystal lattices, which can be crucial for materials science and pharmaceutical formulation (Takechi, Kubo, Takahashi, & Matsumoto, 2010).
The compound's involvement in host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes showcases its potential application in the development of novel sensors and indicators in analytical chemistry (Tirapegui et al., 2006).
properties
Product Name |
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Molecular Formula |
C24H20N4O3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20N4O3/c1-15(2)17-8-10-19(11-9-17)28-23(30)20(22(29)27-24(28)31)12-16-13-25-21(26-14-16)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,27,29,31)/b20-12+ |
InChI Key |
AGXWWAUSOBQQID-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)C4=CC=CC=C4)/C(=O)NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)C4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyrimidine](/img/structure/B1224847.png)
![1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1224848.png)

![1-(3,5-Dichlorophenyl)-3-[2-(2-furanylmethylthio)ethyl]urea](/img/structure/B1224851.png)
![2-[[Sulfanylidene-[[2,2,2-trichloro-1-[(1-oxo-2-phenoxyethyl)amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1224852.png)

![1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol](/img/structure/B1224855.png)
![3-[[1-Oxo-2-[(4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1224857.png)
![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)
![2-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1224860.png)
![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide](/img/structure/B1224865.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)